molecular formula C11H14FN5O4 B12069578 3'-Deoxy-3'-fluoro-2'-C-methylguanosine

3'-Deoxy-3'-fluoro-2'-C-methylguanosine

Cat. No.: B12069578
M. Wt: 299.26 g/mol
InChI Key: FWLVLYHLIABSLF-UHFFFAOYSA-N
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Description

3’-Deoxy-3’-fluoro-2’-C-methylguanosine is a synthetic nucleoside analog known for its potent antiviral properties. This compound has garnered significant attention in the biomedical field due to its efficacy against viral infections such as hepatitis C and dengue fever .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxy-3’-fluoro-2’-C-methylguanosine involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of fluorinating agents and methylating agents under controlled temperature and pressure.

Industrial Production Methods

Industrial production of 3’-Deoxy-3’-fluoro-2’-C-methylguanosine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

3’-Deoxy-3’-fluoro-2’-C-methylguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups .

Scientific Research Applications

3’-Deoxy-3’-fluoro-2’-C-methylguanosine has a wide range of applications in scientific research:

Mechanism of Action

The antiviral activity of 3’-Deoxy-3’-fluoro-2’-C-methylguanosine is primarily due to its ability to inhibit viral RNA synthesis. Once inside the host cell, the compound is phosphorylated to its active triphosphate form, which then competes with natural nucleotides for incorporation into the viral RNA. This incorporation results in chain termination, effectively halting viral replication. The molecular targets include viral RNA-dependent RNA polymerase, a key enzyme in the replication process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Deoxy-3’-fluoro-2’-C-methylguanosine stands out due to its unique combination of fluoro and methyl groups, which enhance its stability and antiviral efficacy. This makes it a valuable compound in the development of antiviral therapies .

Properties

Molecular Formula

C11H14FN5O4

Molecular Weight

299.26 g/mol

IUPAC Name

2-amino-9-[4-fluoro-3-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C11H14FN5O4/c1-11(20)6(12)4(2-18)21-9(11)17-3-14-5-7(17)15-10(13)16-8(5)19/h3-4,6,9,18,20H,2H2,1H3,(H3,13,15,16,19)

InChI Key

FWLVLYHLIABSLF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)F)O

Origin of Product

United States

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